2-Isopentyl-5-methylphenol
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Overview
Description
2-Isopentyl-5-methylphenol, also known as thymol, is a naturally occurring monoterpene phenol derivative of cymene. It is found in the essential oils of various plants, particularly in the thyme species. This compound is known for its aromatic properties and has been used traditionally for its medicinal benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopentyl-5-methylphenol can be synthesized through the hydroxylation of p-cymene. The process involves the aromatization of γ-terpinene to p-cymene, followed by hydroxylation .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from thyme essential oils. The essential oils are subjected to steam distillation, and the compound is then isolated and purified through various chromatographic techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various quinones and other oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Corresponding alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound
Scientific Research Applications
2-Isopentyl-5-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various organic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antiseptic properties.
Industry: Utilized in the formulation of disinfectants, antiseptics, and preservatives
Mechanism of Action
The mechanism of action of 2-isopentyl-5-methylphenol involves its interaction with cellular membranes and enzymes. It exerts its effects by disrupting microbial cell membranes, leading to cell lysis. Additionally, it inhibits the synthesis of key enzymes and proteins in microbial cells. The compound also acts as an antioxidant by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .
Comparison with Similar Compounds
Carvacrol: Another monoterpene phenol found in oregano oil, similar in structure and properties to 2-isopentyl-5-methylphenol.
Eugenol: A phenolic compound found in clove oil, known for its analgesic and antiseptic properties.
Menthol: A monoterpene alcohol found in peppermint oil, used for its cooling and soothing effects.
Uniqueness: this compound is unique due to its strong antimicrobial and antioxidant properties, making it highly effective in various applications compared to its similar compounds .
Properties
Molecular Formula |
C12H18O |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
5-methyl-2-(3-methylbutyl)phenol |
InChI |
InChI=1S/C12H18O/c1-9(2)4-6-11-7-5-10(3)8-12(11)13/h5,7-9,13H,4,6H2,1-3H3 |
InChI Key |
PUBCBOAHKFJLIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(C)C)O |
Origin of Product |
United States |
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